1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
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Overview
Description
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, featuring a fluorine atom at the 5-position and an ethanamine group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine.
Nucleophilic Substitution: The 5-fluoropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the ethanamine group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The ethanamine group allows it to interact with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride: This compound has an additional hydrochloride group, which may affect its solubility and reactivity.
1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride: Similar to the previous compound but with slight structural differences that may influence its chemical properties
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and reactivity.
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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